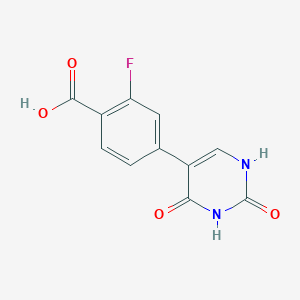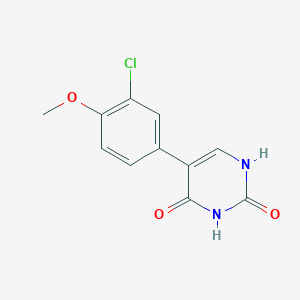
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% (5-Cl-MOP-DHP) is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, and has been used in various laboratory experiments. In
作用機序
The mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is not yet fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to changes in the biochemical and physiological responses of the body. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain drugs.
Biochemical and Physiological Effects
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, antimicrobial, and antifungal properties. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to inhibit the activity of certain enzymes, which can lead to changes in the metabolism of certain drugs. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to possess antioxidant properties, which can help protect cells from damage caused by free radicals.
実験室実験の利点と制限
The advantages of using 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% in laboratory experiments include its low cost, ease of synthesis, and wide range of biochemical and physiological effects. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been found to be non-toxic and non-mutagenic, making it safe for use in laboratory experiments. However, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has a low solubility in water, which can limit its use in certain laboratory experiments.
将来の方向性
The potential future directions for 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and drug delivery systems. Additionally, further research into the mechanism of action of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to a better understanding of its effects on the body. Additionally, further research into the synthesis of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to improved methods for its synthesis and purification. Finally, further research into the solubility of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% could lead to improved methods for its use in laboratory experiments.
合成法
The synthesis of 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% is a multi-step process that involves the reaction of 5-chloro-2-methoxyphenol with 2,4-dihydroxypyrimidine in aqueous solution at a temperature of approximately 80°C. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The product is then isolated and purified by recrystallization.
科学的研究の応用
5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in various scientific research applications. It has been found to possess anti-inflammatory, antimicrobial, and antifungal properties, and has been used in the study of diseases such as cancer, diabetes, and cardiovascular disease. Additionally, 5-(5-Chloro-2-methoxyphenyl)-(2,4)-dihydroxypyrimidine, 95% has been used in the study of drug metabolism, as well as in the development of new drugs and drug delivery systems.
特性
IUPAC Name |
5-(5-chloro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWAWODPFFUKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)





![(2,4)-Dihydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385774.png)




![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyrimidine, 95%](/img/structure/B6385802.png)
